molecular formula C25H25ClN4O4S B11648362 (6Z)-6-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11648362
M. Wt: 513.0 g/mol
InChI Key: NGLOIYMRCCQNKD-ITFAFNGDSA-N
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Description

The compound (6Z)-6-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, ethoxy and phenoxyethoxy substituents, and a thiadiazolopyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl ring, followed by the introduction of ethoxy and phenoxyethoxy groups. The final step involves the formation of the thiadiazolopyrimidine core through cyclization reactions under specific conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(6Z)-6-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (6Z)-6-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolopyrimidine derivatives and chlorinated phenyl compounds. These compounds share structural similarities but may differ in their substituents and overall chemical properties. Some examples include:

The uniqueness of (6Z)-6-{[3-CHLORO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C25H25ClN4O4S

Molecular Weight

513.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H25ClN4O4S/c1-3-8-21-29-30-23(27)18(24(31)28-25(30)35-21)13-16-14-19(26)22(20(15-16)32-4-2)34-12-11-33-17-9-6-5-7-10-17/h5-7,9-10,13-15,27H,3-4,8,11-12H2,1-2H3/b18-13-,27-23?

InChI Key

NGLOIYMRCCQNKD-ITFAFNGDSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OCC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

Origin of Product

United States

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